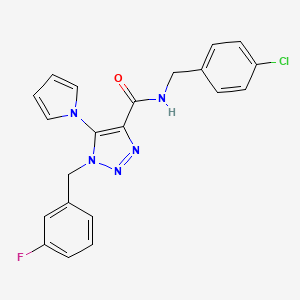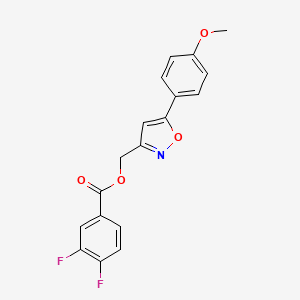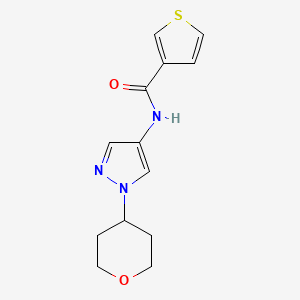
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, commonly known as THPPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. THPPT is a synthetic compound that belongs to the class of pyrazole derivatives and has a molecular weight of 366.46 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
Heterocyclic Synthesis : The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds, including pyrazoles, isoxazoles, and others. These derivatives exhibit a range of biological activities, underscoring the compound's versatility as a chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Catalytic Approaches : Various catalytic approaches have been employed to synthesize functionalized thiophene-based pyrazole amides. These methodologies highlight the compound's role in facilitating the development of novel materials with potential applications in nonlinear optical properties and electronic structures (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Biological Activities
Antimicrobial Activity : Thiophene-pyrazole carboxamides synthesized from N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties against a range of bacteria and fungi. This suggests potential for developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).
Enzyme Inhibitor Activity : Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, prepared from reactions involving N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, have shown activity as acetylcholinesterase enzyme inhibitors, indicating potential therapeutic applications for neurodegenerative diseases (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZFEAVTPNXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
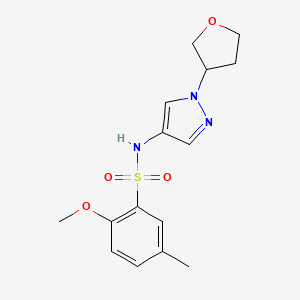
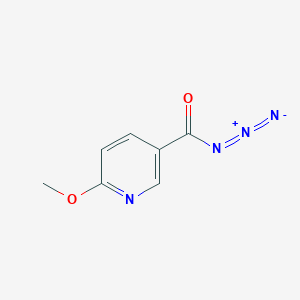
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

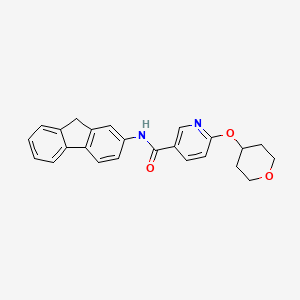
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
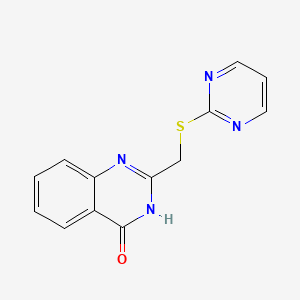
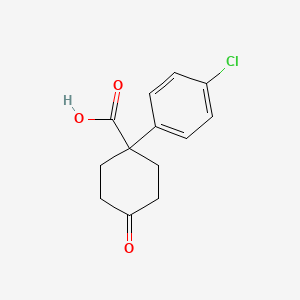
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
